molecular formula C7H11NO2 B8218338 N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide

N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide

Cat. No.: B8218338
M. Wt: 141.17 g/mol
InChI Key: KVKIVEOHGNHPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol. This compound is characterized by its bicyclic structure and the presence of a hydroxyl group attached to the third carbon of the bicyclo[1.1.1]pentane ring, along with an acetamide group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide typically involves the following steps:

  • Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through various methods, including the cyclization of appropriate precursors.

  • Introduction of Hydroxyl Group: The hydroxyl group at the third carbon position can be introduced through hydroxylation reactions.

  • Acetylation: The final step involves the acetylation of the hydroxylated bicyclo[1.1.1]pentane to form the acetamide derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The compound can be reduced to remove the carbonyl group.

  • Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of N-{3-oxobicyclo[1.1.1]pentan-1-yl}acetamide.

  • Reduction: Formation of N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}methanamine.

  • Substitution: Formation of various derivatives depending on the substituent.

Scientific Research Applications

Pharmacological Applications

Analgesic Properties
N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide has been studied for its analgesic properties, particularly as an alternative to traditional analgesics like acetaminophen. Research indicates that this compound does not form hepatotoxic metabolites, which is a significant advantage over acetaminophen. In formalin-induced pain models, it demonstrated efficacy comparable to morphine and acetaminophen, suggesting its potential as a safer analgesic option in clinical settings .

Antimicrobial and Anticancer Activities
Recent studies have explored the antimicrobial and anticancer properties of derivatives related to acetamides, including those similar to this compound. These studies have shown promising results against various pathogens and cancer cell lines, indicating that compounds with similar structural features may also exhibit significant biological activity .

Synthesis and Characterization

The synthesis of this compound typically involves methods that ensure high yields and purity of the compound. Various synthetic pathways have been documented, including selective hydrolysis processes that yield the desired acetamide from bicyclic precursors . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies suggest that modifications to the bicyclic structure can enhance its binding affinity to target receptors, potentially leading to improved therapeutic outcomes .

Case Studies

Study Focus Findings
Formalin Paw TestAnalgesic efficacyDemonstrated comparable analgesic effects to morphine without hepatotoxicity .
Antimicrobial EvaluationActivity against pathogensShowed significant antimicrobial activity against various bacterial strains, suggesting potential for further development .
Cancer Cell Line StudiesAnticancer activityIndicated effectiveness against specific cancer cell lines, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism by which N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bicyclic structure may play a role in binding to enzymes or receptors, leading to biological or chemical activity.

Comparison with Similar Compounds

N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide can be compared with other similar compounds, such as:

  • N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propionamide

  • N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)butanamide

  • N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)benzamide

Biological Activity

N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that is recognized as a bioisostere for traditional aromatic compounds. This property enhances its metabolic stability and reduces the likelihood of hepatotoxicity associated with some conventional drugs, such as acetaminophen .

Molecular Characteristics

  • Molecular Formula : C11H19NO
  • Molecular Weight : 181.27 g/mol
  • CAS Number : 2231675-02-6

Mechanisms of Biological Activity

The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes.

1. Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

Recent studies have highlighted the role of bicyclo[1.1.1]pentane derivatives, including this compound, as potent inhibitors of IDO1. IDO1 is an enzyme that plays a critical role in immune regulation and tumor progression by catalyzing the degradation of tryptophan into kynurenine, which can suppress T-cell function .

In vitro assays demonstrated that compounds featuring the bicyclo[1.1.1]pentane moiety exhibit improved selectivity and potency compared to their phenyl counterparts, making them promising candidates for cancer immunotherapy .

2. NLRP3 Inflammasome Inhibition

Another area of interest is the compound's potential as an inhibitor of the NLRP3 inflammasome pathway, which is implicated in various inflammatory diseases. Inhibiting this pathway may provide therapeutic benefits in conditions such as chronic pain, neurodegenerative diseases, and metabolic disorders .

Case Study 1: IDO1 Inhibition

A study focusing on a series of bicyclo[1.1.1]pentane-derived compounds reported significant inhibition of IDO1 activity with IC50 values in the low nanomolar range for certain derivatives, including those similar to this compound . The study emphasized the importance of structural modifications that enhance metabolic stability while maintaining biological activity.

CompoundIC50 (nM)SelectivityPharmacokinetic Profile
Compound A5HighFavorable
This compound10ModerateImproved

Case Study 2: Anti-inflammatory Effects

Research has shown that bicyclo[1.1.1]pentane derivatives can modulate inflammatory responses by inhibiting NLRP3 activation in macrophages. In vivo studies demonstrated a reduction in inflammatory cytokines following treatment with these compounds, indicating their potential utility in treating inflammatory conditions .

Properties

IUPAC Name

N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(9)8-6-2-7(10,3-6)4-6/h10H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKIVEOHGNHPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC(C1)(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a THF (2 mL) solution of 3-acetamidobicyclo[1.1.1]pentan-1-yl acetate (3) (1 mmol) is added methanol (0.7 mL) followed by a aqueous solution of NaOH (1.4 M, 0.7 mL, 1 eq.) at r.t. The mixture is stirred and monitored by TLC. After complete consumption of the starting material, saturated ammonium chloride is added and the mixture is stirred for 5 min. The volatiles are removed under vacuum and the resultant mixture is extracted with EtOAc (3×). The organic layers are combined, dried (magnesium sulfate), filtered, and concentrated. The crude residue is subjected to flash chromatography (silica gel, EtOAc/hexanes) to give compound 1.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The C—H activation/oxidation (Scheme 3) of commercially available bicyclo[1.1.1]pentan-1-amine by an appropriate oxidizing reagent or condition (for example, H2SO4 (conc.)/HNO3 (conc. or 50%); H2SO4 (conc.)/NH4NO3; perfluoro-cis-2-n-butyl-3-n-propyloxaziridine; CBr4/H2O/Mo(CO)6; [(Me3tacn)RuCl3], CAN, AgClO4, t-BuOH/H2O; RuCl3-xH2O, KBrO3, H2O, pyridine, CH3CN; dimethyldioxirane (DMD) or methyl(trifluoromethyl)dioxirane (TFDO), with or without HBF4; CrO3, H5IO6; KMnO4, KOH; and the like) can give 3-aminobicyclo[1.1.1]pentan-1-ol. The amino alcohol intermediate can then be coupled with an appropriate carboxylic acid or acid chloride, such as acetyl chloride to give 3-acetamidobicyclo[1.1.1]pentan-1-yl acetate (3). Selective hydrolysis of the ester group with hydroxide ion gives N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)acetamide (1). Alternatively, starting with N-(bicyclo[1.1.1]pentan-1-yl)acetamide (4), C—H activation/oxidation with an appropriate oxidizing reagent or conditions (for example, see listed above, and H2SO4 (conc.), (CF3CO)2O; NaNO2, TFA, O2; CrO3, CH3CO2H, (H3CO)2O; RuCl3 (cat.), TFA, DCM, peracetic acid; DDQ, TfOH; and the like) can give N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)acetamide (1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
(H3CO)2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
RuCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.